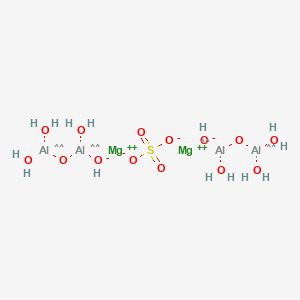

Aluminum magnesium hydroxide oxide sulfate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Almadrate sulfate is an antacid.

Applications De Recherche Scientifique

1. Environmental Applications

Aluminum magnesium hydroxide oxide sulfate hydrate shows promise in environmental applications. For instance, it has been used for the removal of fluoride from drinking water. Research indicates that aluminum (hydr)oxides and layered double hydroxides synthesized using common chemicals and equipment exhibit significant fluoride adsorption capacity, making them useful for water treatment (Du, Sabatini & Butler, 2014).

2. Industrial Applications

In the industrial sector, aluminum magnesium hydroxide oxide sulfate hydrate has been employed for the adsorption of dyes in wastewater. A study showed that Mg/Al layer double hydroxides effectively adsorb chrysophenine dye from wastewater, achieving high color removal efficiency under certain conditions (Shen Si, 2010).

3. Air Purification

This compound is also useful in air purification processes. For example, magnesium-aluminum oxide effectively removes hydrogen chloride from gaseous streams, particularly in the presence of water vapor. This process is attributed to the production of MgCl2 and the reconstruction reaction of Mg-Al layered double hydroxide from Mg-Al oxide (Kameda et al., 2008).

4. Waste Treatment

Magnesium-aluminum oxide has shown efficiency in treating hydrochloric acid waste at ambient temperatures. It acts as both a neutralizer and fixative for chloride ions. This process involves surface chemical reaction control, with Cl− removal increasing with temperature, oxide quantity, and Mg/Al molar ratio (Kameda et al., 2006).

5. Corrosion Studies

The compound is also studied for its role in the corrosion behavior of magnesium alloys. Electrochemical impedance spectroscopy reveals insights into the corrosion process of magnesium alloys in sulfate solutions, highlighting the role of aluminum in the microstructure and corrosion dynamics (Baril, Blanc & Pébère, 2001).

6. Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of compounds like hydrotalcites involving magnesium and aluminum sources. The impact of aluminum incorporation on the reaction process of hydrated magnesium silicates has also been investigated (Jia et al., 2022).

Propriétés

Numéro CAS |

12125-11-0 |

|---|---|

Nom du produit |

Aluminum magnesium hydroxide oxide sulfate hydrate |

Formule moléculaire |

Al4H14Mg2O14S |

Poids moléculaire |

426.71 g/mol |

InChI |

InChI=1S/4Al.2Mg.H2O4S.8H2O.2O/c;;;;;;1-5(2,3)4;;;;;;;;;;/h;;;;;;(H2,1,2,3,4);8*1H2;;/q;;;;2*+2;;;;;;;;;;;/p-4 |

Clé InChI |

KLXHTGZJAFIHPH-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[OH-].[OH-].[O-]S(=O)(=O)[O-].O([Al])[Al].O([Al])[Al].[Mg+2].[Mg+2] |

SMILES canonique |

O.O.O.O.O.O.[OH-].[OH-].[O-]S(=O)(=O)[O-].O([Al])[Al].O([Al])[Al].[Mg+2].[Mg+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Almadrate sulfate; W 4425; W-4425; W4425. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)

![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)